Azidoindolene 1
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Overview
Description
Preparation Methods
The synthesis of Azidoindolene 1 involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Azido Group: The azido group is introduced using azidation reactions, which can be mediated by iodine, metal catalysts, electrochemical methods, photochemical methods, or a combination of an oxidant and an azide source.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the azidoindole with a tetramethylcyclopropyl group under suitable conditions.
Chemical Reactions Analysis
Azidoindolene 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azidoindolene 1 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Azidoindolene 1 involves its interaction with cannabinoid receptors. The tetramethylcyclopropyl group confers selectivity for the peripheral cannabinoid receptor 2, while the aminoalkylindole group is necessary for high affinity at either cannabinoid receptor 1 or cannabinoid receptor 2 . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Azidoindolene 1 is structurally similar to other synthetic cannabinoids such as UR-144 and XLR11. These compounds share a hydrazide linkage between the tetramethylcyclopropyl group and the aminoalkylindole group . this compound’s unique structure and specific functional groups may confer different biological activities and receptor selectivities compared to its analogs.
Similar Compounds
- UR-144
- XLR11
- AB-PINACA
This compound’s uniqueness lies in its specific structural modifications, which may result in distinct pharmacological properties and applications.
Properties
IUPAC Name |
N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGCJWUJHZLBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341924 |
Source
|
Record name | Azidoindolene 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-69-6 |
Source
|
Record name | Azidoindolene 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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